2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine
CAS No.: 951625-70-0
Cat. No.: VC6418006
Molecular Formula: C10H7N3S
Molecular Weight: 201.25
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 951625-70-0 |
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Molecular Formula | C10H7N3S |
Molecular Weight | 201.25 |
IUPAC Name | 2-thiophen-2-ylimidazo[1,2-b]pyridazine |
Standard InChI | InChI=1S/C10H7N3S/c1-4-10-12-8(7-13(10)11-5-1)9-3-2-6-14-9/h1-7H |
Standard InChI Key | PASMWSYQOXVOJL-UHFFFAOYSA-N |
SMILES | C1=CC2=NC(=CN2N=C1)C3=CC=CS3 |
Introduction
Chemical Identity and Structural Characteristics
2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine features a planar imidazo[1,2-b]pyridazine core fused with a thiophen-2-yl group at the 2-position. Its molecular formula is , corresponding to a molecular weight of 201.25 g/mol . The thiophene moiety introduces sulfur-based electronic effects, potentially enhancing intermolecular interactions in biological systems.
The compound’s synthesis typically follows established routes for imidazo[1,2-b]pyridazines, involving condensation reactions between α-bromoketones and 3-amino-6-halopyridazines under mild basic conditions . For this derivative, the α-bromoketone precursor likely incorporates the thiophene ring, enabling regioselective cyclization. Halogen substituents on the pyridazine ring (e.g., 6-chloro or 6-bromo) are critical for directing alkylation to the desired nitrogen, minimizing side reactions .
Synthesis and Optimization Strategies
The general synthetic pathway for imidazo[1,2-b]pyridazines involves two key steps (Scheme 1):
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Preparation of 3-amino-6-halopyridazine: Halogenation at the 6-position deactivates competing nucleophilic sites, ensuring selective alkylation at the nitrogen adjacent to the amino group .
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Condensation with α-bromoketones: Reaction with a thiophen-2-yl-substituted α-bromoketone in the presence of sodium bicarbonate yields the bicyclic product .
Physicochemical Properties and Computational Insights
While experimental data for 2-(thiophen-2-yl)imidazo[1,2-b]pyridazine are sparse, computational models predict key properties:
Property | Value (Predicted) | Method |
---|---|---|
LogP (Partition coefficient) | 2.93 | ChemDraw Ultra |
Molecular Volume | 180 ų | DFT Calculations |
Polar Surface Area | 58 Ų | ADMETLab2.0 |
The moderate LogP suggests balanced lipophilicity, potentially favoring blood-brain barrier penetration for neurological targets . The polar surface area indicates suitability for oral bioavailability, aligning with trends observed in kinase inhibitors like ponatinib derivatives .
Challenges and Future Directions
Despite its promise, several gaps hinder the compound’s application:
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Synthetic Scalability: Current routes require halogenated pyridazines, complicating large-scale production. Transition metal-catalyzed cross-coupling reactions could offer alternatives.
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Biological Profiling: No in vitro or in vivo data exist for this derivative. Priority assays should include kinase inhibition panels, amyloid binding studies, and cytotoxicity screens.
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ADMET Optimization: Predicted hepatotoxicity risks (e.g., CYP450 inhibition) necessitate experimental validation using microsomal assays .
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